1-(2-(Ethylamino)ethyl)imidazolidin-2-one
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Overview
Description
1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with an ethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one can be synthesized through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be diamined to introduce the necessary functional groups, followed by cyclization to form the imidazolidinone structure.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to yield imidazolidinones.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidinone ring.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the synthesis. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidinones from 2-[(2-aminoethyl)amino]ethan-1-ol at elevated temperatures in supercritical CO2 .
Chemical Reactions Analysis
1-(2-(Ethylamino)ethyl)imidazolidin-2-one undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethyl group, leading to the formation of substituted imidazolidinones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
- Oxidized imidazolidinones.
- Reduced imidazolidinones.
- Substituted imidazolidinones.
Scientific Research Applications
1-(2-(Ethylamino)ethyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
1-(2-(Ethylamino)ethyl)imidazolidin-2-one can be compared with other similar compounds:
Imidazolidin-2-one: A simpler analog without the ethylaminoethyl substitution.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone structure.
Oxazolidin-2-one: Features an oxygen atom in place of one of the nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Comparison with Similar Compounds
- Imidazolidin-2-one.
- Benzimidazolidin-2-one.
- Oxazolidin-2-one.
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[2-(ethylamino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C7H15N3O/c1-2-8-3-5-10-6-4-9-7(10)11/h8H,2-6H2,1H3,(H,9,11) |
InChI Key |
ZJRSVHIPFRVEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1CCNC1=O |
Origin of Product |
United States |
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